(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 1797160-26-9
Cat. No.: VC4623851
Molecular Formula: C21H19N7O
Molecular Weight: 385.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797160-26-9 |
|---|---|
| Molecular Formula | C21H19N7O |
| Molecular Weight | 385.431 |
| IUPAC Name | naphthalen-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H19N7O/c29-21(18-7-3-5-16-4-1-2-6-17(16)18)27-12-10-26(11-13-27)19-8-9-20(25-24-19)28-15-22-14-23-28/h1-9,14-15H,10-13H2 |
| Standard InChI Key | LUWRLLYFBJTPTL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
Structural Representation:
The compound is characterized by a central piperazine ring substituted with a pyridazinyl-triazole group on one side and a naphthalenyl ketone moiety on the other.
Synthesis Pathways
The synthesis of this compound likely involves multistep reactions combining heterocyclic chemistry and functional group modifications. A general synthetic route could include:
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Formation of the Triazole-Pyridazine Moiety:
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Starting with a pyridazine precursor, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
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Integration of Piperazine:
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The pyridazine-triazole intermediate is reacted with piperazine under nucleophilic substitution conditions to form the core framework.
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Attachment of the Naphthalenyl Ketone Group:
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The final step involves coupling the piperazine derivative with naphthalene-based acyl chlorides or esters to yield the target compound.
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Pharmacological Potential
Compounds containing triazole and pyridazine rings are widely studied for their biological activities, including antifungal, antibacterial, antiviral, and anticancer properties:
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Triazole Derivatives: Known inhibitors of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), making them effective antifungal agents .
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Pyridazine Derivatives: Exhibit anti-inflammatory and anticancer properties by modulating enzyme activity and receptor interactions .
Given its structural features, this compound may exhibit:
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Antimicrobial activity against bacterial and fungal pathogens.
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Potential as an enzyme inhibitor in metabolic or signaling pathways.
Molecular Docking Studies
Preliminary molecular docking studies on similar compounds suggest strong binding affinity to protein targets such as kinases or microbial enzymes due to:
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Hydrophobic interactions from the naphthalene group.
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Hydrogen bonding facilitated by the triazole nitrogen atoms.
Analytical Characterization
Characterization methods for this compound would typically include:
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NMR Spectroscopy (¹H and ¹³C):
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Proton shifts for aromatic hydrogens in the naphthalene ring (~7–8 ppm).
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Signals from piperazine protons (~2–3 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 385 corresponding to its molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic C=O stretching vibration (~1700 cm⁻¹).
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Peaks for C-H stretching in aromatic systems (~3000 cm⁻¹).
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Drug Development
Further studies should explore:
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Optimization of synthetic routes for higher yields.
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Screening against a broader range of biological targets to identify specific therapeutic applications.
Toxicological Evaluation
Toxicity studies are essential to determine its safety profile for pharmaceutical use.
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